molecular formula C12H13FN2O B1532599 7-Fluoro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole CAS No. 1337880-62-2

7-Fluoro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole

Cat. No.: B1532599
CAS No.: 1337880-62-2
M. Wt: 220.24 g/mol
InChI Key: IJIIPLUZAQEHEM-UHFFFAOYSA-N
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Description

7-Fluoro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole is a synthetic organic compound that belongs to the class of indazoles Indazoles are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry due to their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Tetrahydropyran Group: The tetrahydropyran group can be attached via nucleophilic substitution reactions, where a suitable leaving group is replaced by the tetrahydropyran moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the indazole core.

    Substitution: The fluorine atom and tetrahydropyran group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indazole-3-carboxylic acid derivatives, while reduction can produce various indazole-based alcohols.

Scientific Research Applications

7-Fluoro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole has several applications in scientific research:

    Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Studies: The compound is used as a probe in biological studies to investigate the role of indazole derivatives in various biochemical pathways.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and materials.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Fluoro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole involves its interaction with specific molecular targets and pathways. The fluorine atom and tetrahydropyran group enhance its binding affinity to target proteins and enzymes, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole: The parent compound without the fluorine atom and tetrahydropyran group.

    7-Fluoro-1H-indazole: Similar structure but lacks the tetrahydropyran group.

    1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole: Similar structure but lacks the fluorine atom.

Properties

IUPAC Name

7-fluoro-1-(oxan-2-yl)indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O/c13-10-5-3-4-9-8-14-15(12(9)10)11-6-1-2-7-16-11/h3-5,8,11H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJIIPLUZAQEHEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=CC=C3F)C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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